molecular formula C17H29NO4 B024216 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid CAS No. 273378-16-8

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid

Cat. No. B024216
M. Wt: 311.4 g/mol
InChI Key: JGHJZAWKPOYZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" is a chemical compound extensively studied in the field of organic chemistry. It's a derivative of cyclohexanecarboxylic acid, which is often used in the synthesis of various chemical compounds and pharmaceuticals.

Synthesis Analysis

  • An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions (Badland et al., 2010).
  • A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a compound closely related to the one , has been developed, significantly shortening the known literature procedures for these unnatural amino acids (Bakonyi et al., 2013).

Molecular Structure Analysis

  • The crystal and molecular structure of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, which might provide insights into the molecular structure of the compound (Cetina et al., 2003).

Chemical Reactions and Properties

  • 3-tert-Butyl-Substituted Cyclohexa-1,4-dienes, which are structurally similar to the compound of interest, function as isobutane equivalents in certain chemical reactions, highlighting the versatility of tert-butyl-substituted cyclohexane compounds in synthetic chemistry (Keess & Oestreich, 2017).

Physical Properties Analysis

  • For a closely related compound, the details on synthesis, crystallization, and resultant molecular structures provide insights into the physical properties that might be extrapolated to "1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" (Cetina et al., 2003).

Chemical Properties Analysis

  • The study of compounds like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can provide a foundational understanding of the chemical properties of tert-butoxycarbonyl functionalized cyclohexanes, which is applicable to the compound (Bakonyi et al., 2013).

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. In this context, the compound is used as a starting material in the synthesis process .
  • Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids

  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Application 3: Amino Acid Ionic Liquids

  • Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application or Experimental Procedures : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 4: High Temperature Deprotection

  • Summary of the Application : This compound is used in the high temperature deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
  • Methods of Application or Experimental Procedures : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

Application 5: Preparation of Room-Temperature Ionic Liquids

  • Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application or Experimental Procedures : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHJZAWKPOYZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589220
Record name 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid

CAS RN

273378-16-8
Record name 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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